N-Nitrosomorpholine

概要

説明

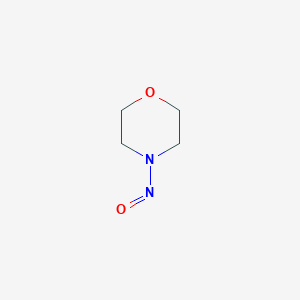

N-ニトロソモルホリンは、発がん性および変異原性を持つことが知られている有機化合物です . 化学式はC₄H₈N₂O₂、モル質量は116.12 g/molで、淡黄色の粉末です . この化合物は主にモルホリンのニトロソ化によって生成され、ゴム、タバコ、特定の食品など、さまざまな工業製品や消費財に見られます .

2. 製法

合成経路と反応条件: N-ニトロソモルホリンは、最も一般的にはモルホリンから合成されます。 ニトロソ化プロセスは、モルホリンを亜硝酸またはその他のニトロソ化剤と反応させることからなります . 別の方法としては、ジモルホリンメタンを濃硝酸と反応させる方法があります .

工業生産方法: 工業的な設定では、N-ニトロソモルホリンはゴム製品の製造中にしばしば意図せず生成されます。 ゴム生産で使用されるモルホリン誘導体は、ニトロソ化を受けてN-ニトロソモルホリンを生成する可能性があります .

準備方法

Synthetic Routes and Reaction Conditions: N-Nitrosomorpholine is most commonly synthesized from morpholine. The nitrosation process involves the reaction of morpholine with nitrous acid or other nitrosating agents . Another method involves the reaction of dimorpholinomethane with fuming nitric acid .

Industrial Production Methods: In industrial settings, this compound is often produced unintentionally during the manufacturing of rubber products. Morpholine derivatives used in rubber production can undergo nitrosation, leading to the formation of this compound .

化学反応の分析

反応の種類: N-ニトロソモルホリンは、酸化、還元、置換など、さまざまな化学反応を起こすことができます .

一般的な試薬と条件:

酸化: N-ニトロソモルホリンは、ニトロソ化合物を形成するために酸化されます。

還元: アミンを形成するために還元されます。

置換: 求核剤との置換反応を起こすことができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はニトロソ誘導体の形成につながる一方、還元はアミンを生成する可能性があります .

科学的研究の応用

Toxicological Research

N-Nitrosomorpholine is primarily studied for its toxicological effects and carcinogenic potential. Research indicates that NMOR exhibits acute toxic effects similar to other nitrosamines, such as N-nitrosodimethylamine (NDMA). Studies have shown that NMOR can induce liver tumors in laboratory animals when administered in dietary doses, establishing it as a potent carcinogen . The lethal dose (LD50) for NMOR in rats is approximately 282 mg/kg when ingested .

Table 1: Toxicological Data of this compound

| Parameter | Value |

|---|---|

| LD50 (Rats) | 282 mg/kg |

| Carcinogenic Effects | Liver and blood vessel tumors |

| Acute Toxicity Symptoms | Gastrointestinal irritation, liver damage |

Environmental Monitoring

NMOR's persistence in the environment has made it a subject of extensive research concerning groundwater contamination. A notable study conducted in the Bolbec area of France aimed to understand the migration pathways of NMOR and morpholine (MOR) towards drinking water supplies. The findings highlighted the need for effective pollution monitoring and protective measures to ensure safe drinking water .

Key Findings from Environmental Studies:

- Identification of potential pathways for NMOR migration.

- Evaluation of groundwater quality changes over time.

- Recommendations for pollution monitoring systems.

Carcinogenic Studies

This compound has been instrumental in studies assessing the carcinogenicity of nitrosamines. It is classified as a reasonably anticipated human carcinogen by the National Toxicology Program (NTP) . Research has demonstrated that NMOR can be formed during the chloramination process of drinking water, raising concerns about its presence in treated water supplies .

Case Study: Formation of Nitrosamines

A study investigated the formation of NMOR from various nitrogenous compounds during chloramination. The results indicated that certain conditions could lead to significant yields of NMOR, emphasizing the importance of monitoring its levels in water treatment processes .

Applications in Pharmaceutical Research

In pharmaceutical contexts, NMOR serves as a research chemical for studying nitrosamine formation and its implications on drug safety. The assessment of nitrosamine impurities in medications has gained attention following regulatory scrutiny over their carcinogenic potential. This has led to increased research into controlling nitrosamine levels during drug manufacturing processes .

作用機序

N-ニトロソモルホリンの発がん性と変異原性の影響は、主にDNA損傷を引き起こす能力によるものです。 この化合物とその代謝産物は、活性酸素種またはDNAを架橋する化合物を形成し、変異と癌につながります . 動物モデルでは、N-ニトロソモルホリンはP450酵素によってヒドロキシル化され、さらにその毒性効果に寄与します .

6. 類似の化合物との比較

N-ニトロソモルホリンは、ニトロソアミンとして知られるより広範な化合物のクラスの一部です。類似の化合物には次のものがあります。

- N-ニトロソジメチルアミン(NDMA)

- N-ニトロソジエチルアミン(NDEA)

- N-ニトロソピロリジン(NPYR)

- N-ニトロソピペリジン(NPIP)

独自性: N-ニトロソモルホリンを他のニトロソアミンと区別するものは、ゴム製造における特定の使用と、タバコや食品などの特定の消費財に含まれていることです . その独特の構造は、ニトロソアミン誘発発がんのメカニズムを研究するための貴重な化合物でもあります .

類似化合物との比較

N-Nitrosomorpholine is part of a broader class of compounds known as nitrosamines. Similar compounds include:

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosopyrrolidine (NPYR)

- N-Nitrosopiperidine (NPIP)

Uniqueness: What sets this compound apart from other nitrosamines is its specific use in rubber manufacturing and its presence in certain consumer products like tobacco and food . Its unique structure also makes it a valuable compound for studying the mechanisms of nitrosamine-induced carcinogenesis .

生物活性

N-Nitrosomorpholine (NMOR) is a potent carcinogenic compound classified as a nitrosamine. Its biological activity has been extensively studied, particularly in relation to its effects on enzyme activity, carcinogenic potential, and metabolic pathways. This article synthesizes findings from various studies, highlighting the compound's biological effects, mechanisms of action, and implications for health.

Overview of this compound

This compound is formed through the reaction of morpholine with nitrous acid. It is known for its strong carcinogenic properties, particularly affecting the liver in animal models. The compound is often used in industrial applications, which raises concerns about occupational exposure and environmental contamination.

1. Enzyme Activity Alterations

Research indicates that NMOR significantly affects the activity of various liver enzymes. A study on Rattus norvegicus demonstrated that NMOR administration led to increased levels of:

- Alanine Aminotransferase (ALT)

- Aspartate Aminotransferase (AST)

- Alkaline Phosphatase (ALP)

- Lactate Dehydrogenase (LDH)

These enzymes serve as biomarkers for liver damage and were found to be elevated in both blood serum and liver extracts following NMOR exposure. The study reported statistically significant alterations in enzyme levels at various time intervals post-exposure (p < 0.05) .

| Time Post-NMOR Exposure | ALP Activity (Blood Serum) | ALP Activity (Liver Extract) |

|---|---|---|

| 6 hours | 587 ± 43 | 837 ± 69 |

| 12 hours | 653 ± 58 | 613 ± 51 |

| 18 hours | 689 ± 69 | 567 ± 24 |

| 24 hours | 720 ± 99 | 696 ± 50 |

| 30 hours | 543 ± 34 | 734 ± 112 |

The increase in these enzyme activities indicates hepatotoxicity and suggests that NMOR induces metabolic stress in liver cells, leading to cellular damage and potential carcinogenesis .

2. Genotoxicity

NMOR has been shown to possess genotoxic properties. In vitro studies have demonstrated that NMOR can induce DNA damage in various cell lines. This genotoxicity is attributed to its ability to alkylate DNA, leading to mutations that may initiate cancer development .

Carcinogenic Potential

NMOR is classified as a probable human carcinogen based on animal studies that have consistently shown an increase in liver tumors following exposure. The mechanism involves metabolic activation of NMOR to form reactive intermediates that bind to DNA, causing mutations.

Case Studies

- Liver Tumor Induction in Rodents : In a controlled study, rats exposed to NMOR developed liver tumors at a significantly higher rate compared to control groups. The tumors were characterized histologically as hepatocellular carcinomas, underscoring the compound's potent carcinogenic effects .

- Human Exposure Risks : Epidemiological studies have suggested a correlation between occupational exposure to nitrosamines, including NMOR, and increased incidences of liver cancer among workers in certain industries .

Metabolism of this compound

The metabolism of NMOR primarily occurs in the liver, where it undergoes enzymatic conversion into various metabolites. These metabolites can also exhibit biological activity and contribute to the overall toxicological profile of NMOR.

Key Metabolites

- N-Hydroxymorpholine : A metabolite that retains some genotoxic potential.

- Reactive Nitroso Intermediates : Formed during the metabolic activation process, these intermediates are responsible for DNA alkylation.

特性

IUPAC Name |

4-nitrosomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXDGKXYMTYWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021056 | |

| Record name | N-Nitrosomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosomorpholine appears as yellow crystals. Golden liquid with many crystals at 68 °F. (NTP, 1992), Yellow solid; mp = 29 deg C; [Merck Index] Crystals; [MSDSonline], Yellow crystals. Golden liquid with many crystals at 68 °F. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosomorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

435 to 436 °F at 747 mmHg (NTP, 1992), 224-224.5 °C at 747 mm Hg, BP: 139-140 °C at 25 mm Hg, 435 °F at 747 mmHg | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in organic solvents, Miscible in water in all proportions | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

25 mmHg (NTP, 1992), 0.03 [mmHg], 25 mmHg | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosomorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow crystals | |

CAS No. |

59-89-2, 67587-56-8 | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrosomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosomorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067587568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrosomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrosomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L25FO7FN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

84 °F (NTP, 1992), 29 °C, 84 °F | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。